2-(4-(5-chloro-2-methylphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-(5-chloro-2-methylphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrazole ring, a sulfonamide group, and a trifluoroethyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-(4-(5-chloro-2-methylphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, including the formation of the tetrazole ring and the introduction of the sulfonamide and trifluoroethyl groups. The synthetic route may involve the following steps:
Formation of the tetrazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the sulfonamide group: This step involves the reaction of the tetrazole intermediate with a sulfonyl chloride derivative.
Addition of the trifluoroethyl group: This can be accomplished through nucleophilic substitution reactions using trifluoroethyl halides.
Industrial production methods may involve optimizing these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(4-(5-chloro-2-methylphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-(5-chloro-2-methylphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: The compound may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(5-chloro-2-methylphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group may interact with enzymes or receptors, while the tetrazole ring and trifluoroethyl group contribute to the compound’s overall reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 2-(4-(5-chloro-2-methylphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide include other tetrazole derivatives and sulfonamide-containing compounds. These compounds may share some chemical properties but differ in their specific reactivity and applications. The unique combination of the tetrazole ring, sulfonamide group, and trifluoroethyl group in this compound distinguishes it from other similar compounds.
Properties
IUPAC Name |
2-[4-[(5-chloro-2-methylphenyl)sulfonylamino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N6O3S/c1-10-2-3-11(18)8-14(10)31(29,30)25-12-4-6-13(7-5-12)27-24-15(23-26-27)16(28)22-9-17(19,20)21/h2-8,25H,9H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCWVJGIYQBCGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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